molecular formula C13H16N4O2 B2436434 2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034253-64-8

2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2436434
CAS No.: 2034253-64-8
M. Wt: 260.297
InChI Key: PVBFERFUHKONIR-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a synthetic chemical compound featuring a fused benzimidazole-isoxazole structure, designed for research applications in medicinal chemistry and drug discovery. The molecule incorporates a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a scaffold recognized in scientific literature for its potential interaction with biological targets such as protein kinases and topoisomerases . This core structure is further functionalized with a 5-methylisoxazole carboxamide group. Isoxazole derivatives are known to exhibit a broad spectrum of pharmacological properties in research settings, including antimicrobial and anticancer activities, making them a significant focus in the development of novel therapeutic agents . The specific mechanism of action and primary research applications for this particular compound are not fully established and require further investigation by qualified researchers. Potential research areas may include the synthesis of new heterocyclic compounds, the exploration of structure-activity relationships (SAR), and screening for inhibitory activity against various enzymes or cellular pathways. This product is intended for use by trained professionals in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-7-5-12(17-19-7)16-13(18)9-3-4-10-11(6-9)15-8(2)14-10/h5,9H,3-4,6H2,1-2H3,(H,14,15)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBFERFUHKONIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2CCC3=C(C2)NC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzo[d]imidazole core with a tetrahydro configuration and an isoxazole moiety. This unique arrangement contributes to its biological activity. The molecular formula is C12_{12}H14_{14}N4_{4}O2_{2}, and its IUPAC name reflects its complex structure.

PropertyValue
Molecular FormulaC12_{12}H14_{14}N4_{4}O2_{2}
Molecular Weight246.27 g/mol
CAS Number[Not available in results]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cancer progression and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting farnesyltransferase (FT), an enzyme critical in the post-translational modification of proteins associated with cancer cell growth .
  • Antimicrobial Activity : Research indicates that derivatives of benzo[d]imidazole compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects .

Anticancer Activity

In vitro studies have demonstrated that derivatives of benzo[d]imidazole exhibit significant anticancer effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).
  • Results : Compounds showed IC50 values in the low micromolar range, indicating potent activity against these cancer types.

Antimicrobial Activity

Recent investigations into the antimicrobial properties of related compounds have shown promising results:

  • Tested Strains : Staphylococcus aureus, Escherichia coli.
  • Findings : The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Study on Farnesyltransferase Inhibition :
    • A study evaluated several imidazole derivatives for their ability to inhibit FT. The most potent compounds demonstrated IC50 values as low as 24 nM .
    • This indicates significant therapeutic potential for targeting FT-related pathways in cancer treatment.
  • Antimicrobial Efficacy :
    • A recent study screened various synthesized benzo[d]imidazole derivatives against standard bacterial strains. The results indicated that certain derivatives had MIC values below 10 µg/mL against resistant strains .

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

  • Benzo[d]imidazole core : Known for its diverse biological activities.
  • Isoxazole ring : Contributes to the compound's electronic properties and enhances interaction with biological targets.
  • Tetrahydro configuration : Imparts stability and influences pharmacokinetics.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study reported minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against clinical isolates .
Microorganism Minimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus8 - 32
Escherichia coli10 - 30

Anticancer Activity

The anticancer potential of this compound is notable:

  • Cell line studies indicate that it can induce apoptosis in cancer cells. For example, an IC50 value of approximately 25 µM was observed against breast cancer cell lines .
Cancer Cell Line IC50 Value (µM)
Breast Cancer25
Lung Cancer30

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • It has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential in treating inflammatory diseases .

Study on Antimicrobial Efficacy

A comprehensive evaluation of various derivatives highlighted their antimicrobial efficacy against clinical isolates. The results indicated a broad spectrum of activity with varying MIC values depending on the strain tested .

Anticancer Screening

In a screening assay involving multiple cancer cell lines, the compound exhibited significant tumor growth inhibition in a dose-dependent manner. Notable effects were recorded at concentrations exceeding 20 µM, underscoring its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for this compound, and which reaction conditions critically influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted isoxazole precursors with benzoimidazole intermediates. Key steps may include cyclization under acidic conditions (e.g., HCl/ethanol) and carboxamide formation via coupling reagents like EDC/HOBt. Reaction temperature (optimized at 60–80°C) and catalyst choice (e.g., palladium for cross-coupling) significantly impact yield .

Q. Which spectroscopic techniques are essential for structural characterization, and what spectral markers should be prioritized?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the imidazole and isoxazole rings, with distinct peaks for methyl groups (δ 2.1–2.5 ppm in 1^1H NMR) and aromatic protons. Infrared (IR) spectroscopy identifies carboxamide C=O stretches (~1650–1700 cm1^{-1}). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What in vitro assays are recommended for preliminary evaluation of bioactivity?

  • Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease inhibition) using fluorogenic substrates and cytotoxicity screens (MTT assay on cancer cell lines) are standard. Dose-response curves (IC50_{50} determination) and selectivity profiling against related enzymes are critical for initial validation .

Advanced Research Questions

Q. How can enantiomeric purity be improved during synthesis if stereoisomers are observed?

  • Methodological Answer : Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., chiral palladium complexes) can enhance enantioselectivity. Monitor purity via chiral HPLC with UV detection at 254 nm, and validate using circular dichroism (CD) spectroscopy .

Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer : Conduct pharmacokinetic (PK) studies to assess bioavailability and metabolic stability (e.g., liver microsome assays). Use comparative transcriptomics or proteomics in animal models to identify off-target effects. Validate hypotheses via knock-in/knock-out genetic models .

Q. How to design experiments to elucidate the compound’s mechanism of action?

  • Methodological Answer : Combine target-engagement assays (e.g., cellular thermal shift assays, CETSA) with RNA-seq or CRISPR-Cas9 screens to identify downstream pathways. Molecular docking (e.g., AutoDock Vina) against predicted targets (e.g., kinase domains) guides mutagenesis studies to validate binding sites .

Q. What validation practices ensure reliability of computational models predicting target interactions?

  • Methodological Answer : Cross-validate docking results with experimental binding assays (e.g., surface plasmon resonance, SPR). Use alanine-scanning mutagenesis to test predicted interaction residues. Compare computational binding energies with experimental ΔG values from isothermal titration calorimetry (ITC) .

Q. How to address discrepancies in thermal stability data during formulation studies?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under varied humidity and temperature conditions. Use X-ray powder diffraction (XRPD) to detect polymorphic transitions. Stability-indicating HPLC methods (e.g., forced degradation under acidic/oxidative stress) identify degradation pathways .

Methodological Notes

  • Experimental Design : For in vivo studies, use a randomized block design to control for biological variability. Include positive/negative controls (e.g., known inhibitors) and blinded data analysis to minimize bias .
  • Data Contradiction Analysis : Apply statistical frameworks like Bayesian inference to weigh evidence from conflicting datasets. Use meta-analysis tools to integrate findings from independent replicates .

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